REACTION_CXSMILES
|
N[C:2]1[C:10]([O:11]C)=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.[CH3:13][Mg]Br.[N].[Cl-].[NH4+].[C:19]([N:26]1[CH:30]=[CH:29]N=C1)(N1C=CN=C1)=[O:20].C1C[O:34][CH2:33]C1>C(OCC)(=O)C>[CH3:33][O:34][C:29]1[C:30]2[NH:26][C:19](=[O:20])[O:11][C:10]([CH3:2])([CH3:13])[C:9]=2[CH:8]=[CH:7][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1OC
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Name
|
nitrogen methylmagnesium bromide
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br.[N]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
CUSTOM
|
Details
|
organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in anhydrous THF (100 mL)
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with 1N aqueous hydrogen chloride solution (30 mL)
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (100 mL) was added
|
Type
|
CUSTOM
|
Details
|
organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography (hexane:ethyl acetate/3:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2C(OC(NC21)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |